molecular formula C25H21ClN4O5 B11569799 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11569799
M. Wt: 492.9 g/mol
InChI Key: HOHBAQLLSUBNIQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoxazole ring, a morpholine ring, and a nitrobenzamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions

The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine under basic conditions. Finally, the nitrobenzamide group is added through a nitration reaction, typically using nitric acid and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with DNA, causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholine ring, which imparts specific biological activities not observed in other similar compounds. Additionally, the combination of the benzoxazole and nitrobenzamide groups enhances its potential as an anticancer agent .

Properties

Molecular Formula

C25H21ClN4O5

Molecular Weight

492.9 g/mol

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C25H21ClN4O5/c1-15-2-6-20-23(12-15)35-25(28-20)16-3-5-19(26)21(13-16)27-24(31)18-14-17(30(32)33)4-7-22(18)29-8-10-34-11-9-29/h2-7,12-14H,8-11H2,1H3,(H,27,31)

InChI Key

HOHBAQLLSUBNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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